

A Technical Guide to the Structural Elucidation of 4-Amino-2-chloronicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the structural elucidation of **4-Amino-2-chloronicotinonitrile**. Due to the limited availability of a complete, published dataset for this specific molecule, this document outlines the expected results based on the known characteristics of its functional groups and data from structurally related compounds.

Predicted Spectroscopic Data

The structural confirmation of **4-Amino-2-chloronicotinonitrile** relies on a combination of spectroscopic techniques. The following tables summarize the anticipated quantitative data.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5 - 8.0	d	1H	Aromatic Proton (H-6)
~ 6.5 - 7.0	d	1H	Aromatic Proton (H-5)
~ 5.0 - 6.0	br s	2H	Amino Protons (-NH ₂)



Note: The exact chemical shifts can vary depending on the solvent used. The amino protons are expected to show a broad singlet that may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 160	C4 (bearing -NH ₂)
~ 155	C2 (bearing -CI)
~ 150	C6
~ 117	C≡N (Nitrile)
~ 110	C5
~ 105	C3

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)	Functional Group	Vibrational Mode
3500 - 3300	Amino (-NH ₂)	N-H Stretching
2240 - 2200	Nitrile (-C≡N)	C≡N Stretching[1]
1650 - 1550	Aromatic Ring	C=C & C=N Stretching
~ 800 - 700	C-Cl	C-Cl Stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
153	[M] ⁺ (Molecular ion with ³⁵ Cl)
155	[M+2] ⁺ (Isotopic peak for ³⁷ Cl)



Note: The relative abundance of the [M]⁺ and [M+2]⁺ peaks is expected to be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of **4-Amino-2-chloronicotinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-2-chloronicotinonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
 - Process the data by applying a Fourier transform, phasing, and baseline correction.
 - Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Spectroscopy:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.



• Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation:
 - ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - \circ Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:



- Sample Introduction: Introduce a small amount of the sample into the ion source. For a
 volatile and thermally stable compound like this, direct insertion probe or gas
 chromatography inlet can be used.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV for EI) to generate positively charged molecular ions and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the abundance of each ion to generate a mass spectrum.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Procedure:

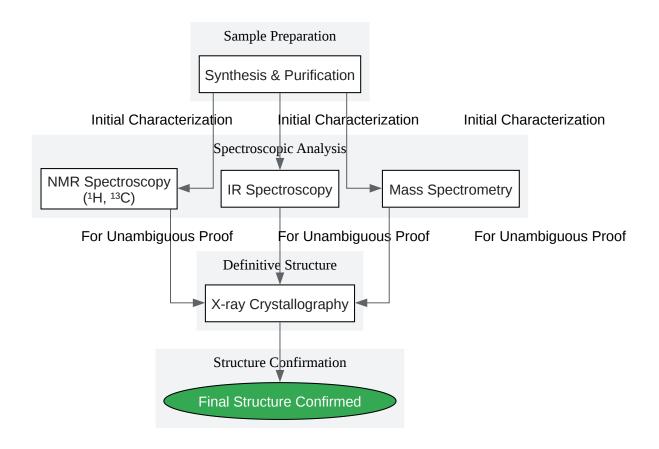
- Crystallization: Grow a single, high-quality crystal of 4-Amino-2-chloronicotinonitrile. This
 is often the most challenging step and can be achieved by slow evaporation of a saturated
 solution, vapor diffusion, or cooling of a saturated solution.[2]
- Data Collection:
 - Mount a suitable crystal on a goniometer head.
 - Place the crystal in a stream of X-rays (typically from a Mo or Cu source).[3]
 - Rotate the crystal and collect the diffraction pattern (intensities and positions of the diffracted X-rays) using an area detector.[4][5]
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Use computational methods (e.g., direct methods or Patterson function) to solve the phase problem and generate an initial electron density map.



 Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Visualizing Workflows and Relationships Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments for the complete structural characterization of **4-Amino-2-chloronicotinonitrile**.



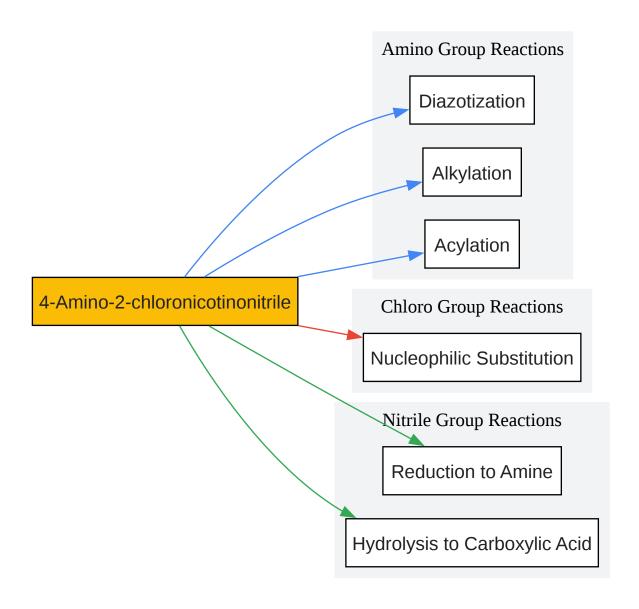
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Caption: Workflow for the structural elucidation of a small molecule.



Potential Reactivity of Functional Groups

This diagram illustrates the potential reactivity of the key functional groups in **4-Amino-2-chloronicotinonitrile**, which can be relevant for its further use in synthesis.



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Caption: Potential reaction pathways of 4-Amino-2-chloronicotinonitrile.

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